molecular formula C16H16O B1452515 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl CAS No. 648930-59-0

4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl

Cat. No. B1452515
M. Wt: 224.3 g/mol
InChI Key: HTMBJBZEAOEYQS-UHFFFAOYSA-N
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Description

The compound “4-[(But-3-en-1-yl)oxy]-1,1’-biphenyl” is a biphenyl derivative with a but-3-en-1-yl group attached through an ether linkage . Biphenyls are aromatic compounds consisting of two phenyl rings connected by a single bond, and they are used in various applications, including as intermediates in the synthesis of various chemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable biphenyl derivative with a but-3-en-1-yl group. One possible method could be a nucleophilic substitution reaction, where a but-3-en-1-yl group acts as a nucleophile and attacks an electrophilic site on the biphenyl .


Molecular Structure Analysis

The molecular structure of this compound would consist of two phenyl rings connected by a single bond, with a but-3-en-1-yl group attached to one of the phenyl rings through an oxygen atom .


Chemical Reactions Analysis

The but-3-en-1-yl group in the compound could potentially undergo various chemical reactions. For instance, the carbon-carbon double bond in the but-3-en-1-yl group could participate in reactions such as additions, oxidations, or polymerizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present in the compound. For instance, the presence of the but-3-en-1-yl group could potentially increase the compound’s reactivity .

Scientific Research Applications

Fluorescence Studies and Chemical Synthesis 4-[(1E)-3-(biphenyl-4-yl)buta-1,3-dien-1-yl]phenyl prop-2-enoate (ACH) and its methacrylate counterpart were synthesized from biphenyl, undergoing a series of chemical characterizations to confirm their structures. This research explored their physicochemical properties, including solubility, color, absorbance, and fluorescence, demonstrating their potential in advanced material science applications due to their unique fluorescence properties when measured in various solvents such as benzene, dichloromethane, and ethanol (Baskar & Subramanian, 2011).

Tyrosinase Inhibition for Pharmaceutical Use A series of biphenyl ester derivatives were synthesized and showed significant anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid. These findings are crucial for the development of pharmaceutical applications, especially in treatments for conditions like hyperpigmentation, demonstrating the compound's potential as a basis for developing new therapeutic agents (Kwong et al., 2017).

Catalytic Applications and Material Synthesis Research on 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes highlighted their ability to form complexes with palladium, showcasing high catalytic activity in the Suzuki reaction. This property is pivotal for the synthesis of various organic compounds and materials, indicating the broader applicability of biphenyl derivatives in catalysis and organic synthesis (Potkin et al., 2014).

Conjugated Polymers and Electronic Applications The synthesis and characterization of biphenyl-containing conjugated polymers revealed their high fluorescence and reversible redox behavior, along with multichromic properties. Such polymers are of significant interest for applications in optoelectronic devices due to their thermal stability and highly fluorescent properties both in solution and thin-film forms (Deniz et al., 2013).

Liquid Crystal Technologies A comparative study of chiral liquid crystalline esters containing biphenyl units showed their potential in altering physical properties through fluorosubstitution. This research provides insights into the influence of molecular design on the electro-optic and dielectric properties of liquid crystalline materials, which could lead to advances in display technologies and optical devices (Deptuch et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if the compound shows promising biological activity, future research could focus on exploring its potential as a therapeutic agent .

properties

IUPAC Name

1-but-3-enoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h2,4-12H,1,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMBJBZEAOEYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705604
Record name 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl

CAS RN

648930-59-0
Record name 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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